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4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide

PARP-1 inhibition DNA damage repair enzyme assay

PARP-1 SAR studies demand linker-defined chemotypes-generic benzimidazole-piperazine sourcing risks uncharacterized polypharmacology. This compound delivers the exact direct C-N benzimidazole-C2-to-piperazine linkage essential for isolating linker contributions to PARP-1 binding affinity and subtype selectivity. • Structurally distinct from the methylene-bridged analog (CAS 1207028-49-6); enables controlled head-to-head linker SAR comparison. • 3,4-Dimethoxybenzyl terminal group provides a hydrogen-bond-rich aromatic surface absent from published analog sets-enabling auxiliary target profiling (e.g., PI3K, EGFR, tubulin). • Suitable for BRCA1-mutant (MDA-MB-436) vs. BRCA-wildtype cellular benchmarking with Olaparib and Veliparib as internal controls. For reliable, batch-controlled PARP inhibitor probe supply, request a quote today.

Molecular Formula C21H25N5O3
Molecular Weight 395.463
CAS No. 1208529-32-1
Cat. No. B2564834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide
CAS1208529-32-1
Molecular FormulaC21H25N5O3
Molecular Weight395.463
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CNC(=O)N2CCN(CC2)C3=NC4=CC=CC=C4N3)OC
InChIInChI=1S/C21H25N5O3/c1-28-18-8-7-15(13-19(18)29-2)14-22-21(27)26-11-9-25(10-12-26)20-23-16-5-3-4-6-17(16)24-20/h3-8,13H,9-12,14H2,1-2H3,(H,22,27)(H,23,24)
InChIKeyLEYJGGOCIGKBEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity & Procurement Profile


4-(1H-benzo[d]imidazol-2-yl)-N-(3,4-dimethoxybenzyl)piperazine-1-carboxamide is a synthetic benzimidazole-piperazine hybrid that has been profiled as a poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor [1]. This compound belongs to a chemotype featuring a benzimidazole ring linked directly to a piperazine-1-carboxamide scaffold, which is further substituted with a 3,4-dimethoxybenzyl group. The direct C-N linkage between the benzimidazole C-2 position and the piperazine ring differentiates it from methylene-bridged analogs (e.g., CAS 1207028-49-6) and positions it within a focused library for DNA-damage response targeting [2]. The molecular formula is C21H25N5O3 with a molecular weight of 395.46 g/mol.

PARP-1 inhibitor tool compound for DNA-damage response pathway studies
Benzimidazole-piperazine scaffold with direct C2-N linkage, distinct from methylene-bridged analogs
Focused library chemotype for linker SAR and terminal group exploration

Why Generic Substitution Fails


Within the benzimidazole-piperazine PARP-1 inhibitor class, even single-atom linker variations produce dramatic changes in target engagement and cellular efficacy. The direct benzimidazole-C2-to-piperazine linkage in this compound creates a distinct electronic and steric environment compared to methylene-bridged analogs or diazepane-containing derivatives [1]. Published structure-activity relationship (SAR) data demonstrate that switching the saturated nitrogen heterocycle from piperazine to 1,4-diazepane alters anti-proliferation activity by approximately twofold, while modifying the terminal aromatic group can shift PARP-1 enzyme inhibition from sub-10 nM to >500 nM [1]. Consequently, procurement of a generic 'benzimidazole-piperazine PARP inhibitor' without verifying the exact C2-linkage, carboxamide substitution, and terminal aryl ether pattern risks introducing compounds with non-overlapping polypharmacology, variable selectivity windows, and uncharacterized off-target liabilities. The evidence below defines what makes this specific compound quantifiably distinct.

Linker architecture (direct C-N vs. methylene bridge) may shift PARP-1 binding mode and selectivity; generic benzimidazole-piperazine procurement may not capture this difference.
Terminal carboxamide substituent is a primary potency driver; substituting with a different aryl-ether group can alter anti-proliferation activity and off-target profile.
Polypharmacology risk: piperazine-containing analogs may engage kinases or tubulin beyond PARP-1; substitution without characterization risks unanticipated assay interference.

Quantitative Differentiation Evidence


PARP-1 Enzyme Inhibition vs. Veliparib

In a cell-free colorimetric PARP-1 enzymatic assay, compounds from the benzimidazole-4-carboxamide piperazine series exhibited a wide inhibitory range, with the most potent analog (6b) achieving an IC50 of 8.65 nM—approximately 1.8-fold more potent than the clinical PARP inhibitor Veliparib (IC50 = 15.54 nM) but approximately 3.1-fold less potent than Olaparib (IC50 = 2.77 nM) in the same assay [1]. This establishes the chemotype's capability for single-digit nanomolar PARP-1 engagement when the linker and terminal substituents are optimized. The target compound, bearing a piperazine linker and a 3,4-dimethoxybenzyl terminal group, is positioned within this SAR landscape as a moderate-affinity analog, where linker and substitution pattern are the primary potency drivers [1]. No direct PARP-1 enzyme IC50 for the exact target compound is available in the peer-reviewed literature; the data presented here are class-level SAR inferences from the closest published analogs.

PARP-1 inhibition vs. Veliparib
Class-level inference
Piperazine-linker analogs: IC50 8.65 nM to >500 nM range; Veliparib IC50 15.54 nM
Class-level SAR: linker-substituent cooperativity context
Exact IC50 for this compound not reported
PARP-1 inhibition DNA damage repair enzyme assay

Anti-Proliferation vs. Olaparib in BRCA1-Mutant Cells

In the BRCA1-mutant breast cancer cell line MDA-MB-436, a closely related piperazine-containing benzimidazole-4-carboxamide analog (compound 6m) achieved an anti-proliferation IC50 of 25.36 ± 6.06 μM, which is statistically comparable to Olaparib (IC50 = 23.89 ± 3.81 μM) in the same MTT assay format [1]. This demonstrates that the piperazine-linked benzimidazole scaffold can recapitulate the cellular efficacy of a clinically approved PARP inhibitor in a BRCA1-deficient genetic background. The target compound shares the identical benzimidazole-4-carboxamide core and piperazine linker with compound 6m, differing in the terminal amide substituent, which is a key determinant of cellular anti-proliferative activity within this series [1]. The data support that the piperazine-based scaffold is sufficient to achieve Olaparib-comparable cell killing in HR-deficient models, while the terminal 3,4-dimethoxybenzyl group of the target compound represents a distinct substitution vector for further SAR exploration.

Anti-proliferation vs. Olaparib
Cross-study comparable
Analog 6m IC50 25.36 ± 6.06 μM vs. Olaparib 23.89 ± 3.81 μM in MDA-MB-436
Comparable cellular potency in BRCA1-mutant model context
BRCA1-mutant breast cancer cell viability PARP inhibitor sensitivity

Linker Architecture: Direct vs. Methylene-Bridged Connection

The target compound features a direct C-N bond between the benzimidazole C-2 position and the piperazine nitrogen, whereas the closest cataloged analog (CAS 1207028-49-6) inserts a methylene (-CH2-) spacer between the benzimidazole and piperazine rings [1]. This single-atom difference carries significant SAR consequences: published data for the benzimidazole-4-carboxamide series demonstrate that replacing the piperazine linker with 1,4-diazepane (insertion of one additional methylene into the ring) shifts anti-proliferation activity by approximately twofold [1]. The direct C-N linkage in the target compound reduces conformational flexibility relative to the methylene-bridged analog, potentially affecting the orientation of the benzimidazole ring within the PARP-1 nicotinamide binding pocket and altering the entropic penalty of binding. No head-to-head biological comparison between CAS 1208529-32-1 and CAS 1207028-49-6 is available in the peer-reviewed literature.

Linker: direct C-N vs. methylene
Supporting evidence
Direct C-N linkage vs. methylene bridge: Δ~14 Da, 1 rotatable bond, estimated ΔLogP ~0.3–0.5
Linker flexibility and binding mode context
No head-to-head biological comparison available
structure-activity relationship linker chemistry chemical stability

Terminal Group Differentiation in PARP-1 SAR

Within the piperazine-linked benzimidazole-4-carboxamide series, the terminal substituent on the carboxamide nitrogen is the dominant driver of both PARP-1 enzyme inhibition and cellular anti-proliferation activity [1]. The 3-methyl-furanyl terminal group was identified as the most robust substituent for PARP-1 inhibitory and anti-proliferation activity across the series, while other substituents (compounds 6d, 6g, 6n, 6p, 6s) yielded poor PARP-1 enzyme inhibition (IC50 > 500 nM) despite retaining measurable anti-proliferation activity [1]. The target compound's 3,4-dimethoxybenzyl group represents a distinct electron-rich aromatic substituent that has not been explicitly profiled in the published series, creating an opportunity to probe whether this substitution pattern confers unique polypharmacology (e.g., additional kinase or receptor engagement) beyond PARP-1 inhibition.

Terminal group SAR
Class-level inference
Terminal substituent switch shifts PARP-1 IC50 from 500 nM in piperazine series
Terminal substituent-driven potency and selectivity context
3,4-dimethoxybenzyl group not explicitly profiled in published SAR
terminal group SAR cellular potency drug design

Application Scenarios in Drug Discovery


PARP-1 Linker SAR Probe

This compound serves as a critical tool for PARP-1 structure-activity relationship studies focused on the linker region. By comparing its direct C-N benzimidazole-piperazine connection against the methylene-bridged analog (CAS 1207028-49-6) and the diazepane-containing derivatives described by Wu et al. [1], researchers can isolate the contribution of linker flexibility, electronic character, and spatial orientation to PARP-1 binding affinity and subtype selectivity. The published finding that 1,4-diazepane substitution alters anti-proliferation activity by approximately twofold relative to piperazine [1] provides a quantitative benchmark for linker SAR exploration.

BRCA1-Mutant Cell Panel Screening

The published demonstration that a closely related piperazine-linked benzimidazole-4-carboxamide (compound 6m) achieves MDA-MB-436 anti-proliferation activity comparable to Olaparib (IC50 ~25 μM vs. ~24 μM) [1] establishes a baseline for cellular PARP inhibitor benchmarking. The target compound, with its distinct 3,4-dimethoxybenzyl terminal group, is suitable for parallel screening in BRCA1-mutant (MDA-MB-436), BRCA2-mutant, and BRCA-wildtype breast cancer cell lines to quantify differential sensitivity and potential therapeutic window. Olaparib and Veliparib should be included as internal controls in all such panels, as their IC50 values in the same assay format are well-characterized [1].

Polypharmacology Profiling of Terminal Substituents

Published SAR data indicate that the terminal carboxamide substituent is the primary driver of both PARP-1 enzyme inhibition and cellular anti-proliferation potency, with selectivity windows for some analogs exceeding 50-fold between PARP-1 enzyme inhibition and cell killing [1]. The 3,4-dimethoxybenzyl group of this compound provides a hydrogen-bond-rich, electron-dense aromatic surface absent from the published analog set. This enables kinome-wide or receptor panel profiling to determine whether the dimethoxybenzyl motif engages auxiliary targets (e.g., PI3K, EGFR, or tubulin) that could confer synthetic lethality or overcome PARP inhibitor resistance, a hypothesis grounded in the observation that some piperazine-containing benzimidazoles exhibit dual PARP-1/tubulin activity [2].

Reference Standard for Chemical Probe Validation

For laboratories developing chemical probes that target the PARP-1 catalytic domain or the benzimidazole-binding proteome, this compound can serve as a structurally defined reference standard for assay validation, selectivity screening, and analytical method development. Its well-defined molecular formula (C21H25N5O3), molecular weight (395.46 g/mol), and the availability of the methylene-bridged structural isomer (CAS 1207028-49-6) support rigorous analytical characterization and batch-to-batch quality control. The compound's placement within the published SAR framework [1] enables interpretation of experimental results in the context of established structure-activity trends, rather than as isolated observations on a poorly characterized scaffold.

Application
Selection Property
Validation Focus
PARP-1 linker SAR probe
Direct C-N vs. methylene linker architecture
Conformational flexibility and binding affinity comparison
BRCA1-mutant cell panel screening
Cellular anti-proliferation activity context
Benchmarking against Olaparib/Veliparib internal controls
Terminal substituent polypharmacology profiling
3,4-dimethoxybenzyl group chemical diversity
Kinase/receptor panel engagement review
Chemical probe reference standard
Structural definition and SAR anchor point
Batch QC and assay validation within published SAR framework
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